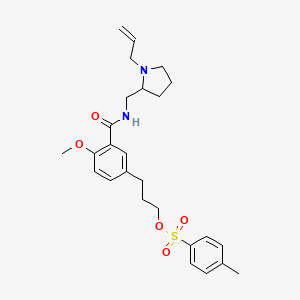
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with formaldehyde and glycine under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylpyrrole, which subsequently reacts with glycine to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to catalyze the reaction and maintain the acidic environment necessary for the formation of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-1H-pyrrol-1-yl)acetic acid.
Reduction: Formation of 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)pyrrole: Lacks the acetic acid moiety but shares the hydroxymethyl-substituted pyrrole structure.
Pyrrole-2-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrrole ring.
2-(2-(Methoxymethyl)-1H-pyrrol-1-yl)acetic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
200557-24-0 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C7H9NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,9H,4-5H2,(H,10,11) |
InChIキー |
APBCNTGXZLQLKP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)CO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

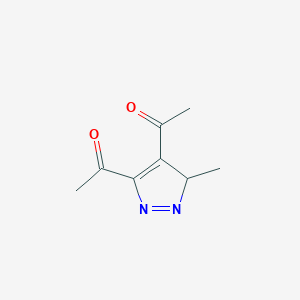
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
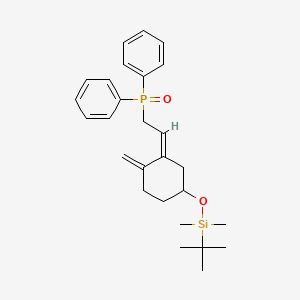
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
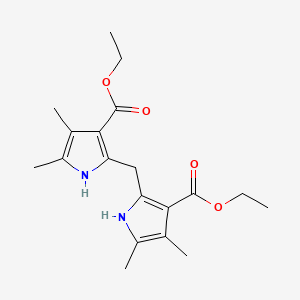
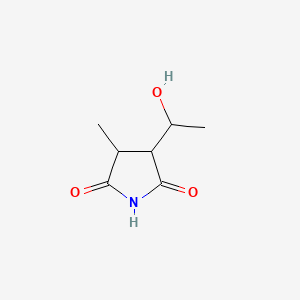


![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)
